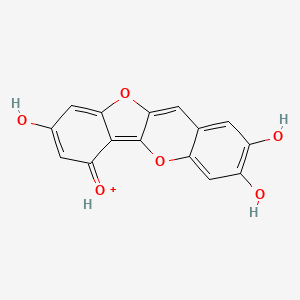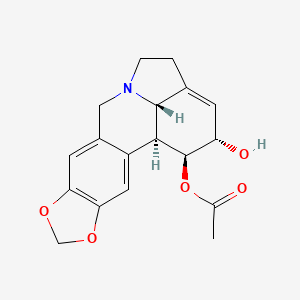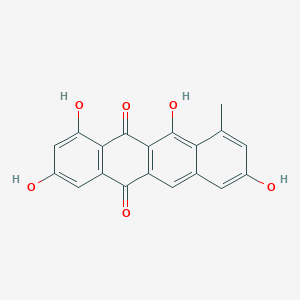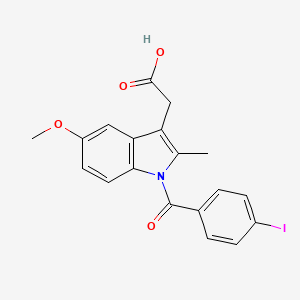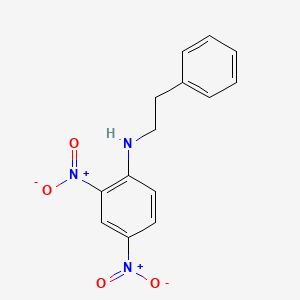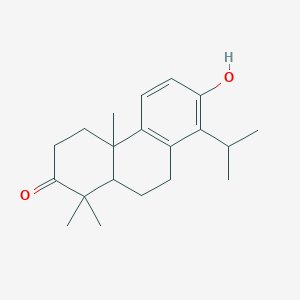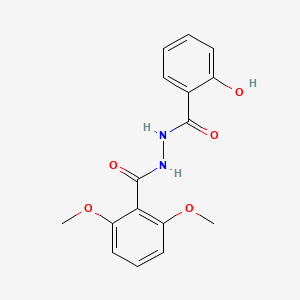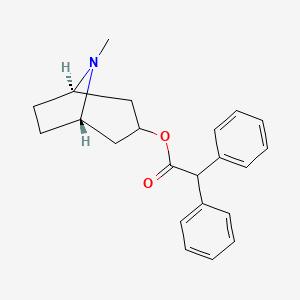
Tropacine
Overview
Description
Tropacine is a chemical compound known for its anticholinergic properties. It is structurally identified as a-Phenylbenzeneacetic acid (3-endo)-8-methyl-8-azabicyclo [3.2.1]oct-3-yl ester. This compound is primarily used in the medical field as an antiparkinsonian agent due to its ability to inhibit certain neurotransmitter activities .
Scientific Research Applications
Tropacine has several scientific research applications:
Chemistry: Used as a reagent in various chemical syntheses.
Biology: Studied for its effects on neurotransmitter activities.
Medicine: Primarily used as an antiparkinsonian agent due to its anticholinergic properties.
Industry: Employed in the production of certain pharmaceuticals
Mechanism of Action
Tropacine exerts its effects by acting as an anticholinergic agent. It competitively inhibits the action of acetylcholine on muscarinic receptors, thereby reducing the activity of the parasympathetic nervous system. This inhibition helps alleviate symptoms of Parkinson’s disease by reducing muscle stiffness and tremors .
Biochemical Analysis
Biochemical Properties
Tropacine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to bind to specific enzymes, influencing their activity and stability. For instance, this compound interacts with cytochrome P450 enzymes, which are involved in the metabolism of various substances . These interactions can lead to either the activation or inhibition of the enzymes, depending on the specific context and conditions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in gene expression by influencing transcription factors and other regulatory proteins. Additionally, this compound can modulate signal transduction pathways, affecting cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are influenced by various factors, including temperature and pH . In vitro studies have shown that this compound remains stable under controlled conditions but can degrade over time when exposed to extreme temperatures or pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function and overall health.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. This compound’s interactions with these enzymes can lead to changes in the production and utilization of energy, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect this compound’s localization and accumulation within different cellular compartments. For example, this compound may be transported into mitochondria, where it can influence mitochondrial function and energy production.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . It can localize to the nucleus, mitochondria, or other organelles, where it exerts its effects on cellular function. The localization of this compound can influence its activity and interactions with other biomolecules, affecting overall cellular processes.
Preparation Methods
Tropacine can be synthesized from tropine and diphenylacetyl chloride. The reaction involves the esterification of tropine with diphenylacetyl chloride under controlled conditions. The process typically yields crystals from a chloroform and ether mixture, with a melting point of 217-218°C . Industrial production methods often involve gas chromatographic techniques to ensure the purity of the compound .
Chemical Reactions Analysis
Tropacine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Comparison with Similar Compounds
Tropacine is similar to other anticholinergic compounds such as atropine and scopolamine. it is unique in its specific structural configuration and its targeted use as an antiparkinsonian agent. Similar compounds include:
Atropine: Used to treat bradycardia and as a pre-anesthetic to reduce saliva production.
Scopolamine: Used to prevent motion sickness and postoperative nausea
This compound’s unique structural properties and specific medical applications make it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-23-18-12-13-19(23)15-20(14-18)25-22(24)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTYUDPWXQZWTH-YOFSQIOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6878-98-4 | |
| Record name | Tropacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006878984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TROPACINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PHN0YP48U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212972.png)

